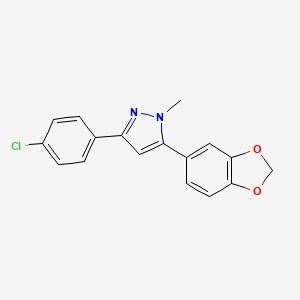
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a methylpyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Methylpyrazole Moiety: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions may target the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action for 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Benzodioxol-5-yl)-3-phenyl-1-methylpyrazole: Lacks the chlorophenyl group.
5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1-methylpyrazole: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole may impart unique chemical and biological properties, such as increased reactivity or specific binding interactions.
Propiedades
Fórmula molecular |
C17H13ClN2O2 |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C17H13ClN2O2/c1-20-15(12-4-7-16-17(8-12)22-10-21-16)9-14(19-20)11-2-5-13(18)6-3-11/h2-9H,10H2,1H3 |
Clave InChI |
LNCVOHQZCDGXMU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















